(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18474713
InChI: InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3
SMILES:
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol

(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane

CAS No.:

Cat. No.: VC18474713

Molecular Formula: C10H22O2Si

Molecular Weight: 202.37 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane -

Specification

Molecular Formula C10H22O2Si
Molecular Weight 202.37 g/mol
IUPAC Name tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane
Standard InChI InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3
Standard InChI Key JENWKUPKYMNMMA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCC1CO1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane . The (R) designation specifies the absolute configuration at the stereogenic center of the oxirane ring, which is critical for enantioselective reactions. The three-dimensional structure is stabilized by the bulky tert-butyldimethylsilyl (TBS) group, which sterically shields the silicon atom while leaving the epoxide ring accessible for nucleophilic attack .

Molecular Geometry and Bonding

The compound adopts a tetrahedral geometry around the silicon atom, with bond angles approximating 109.5°. Key structural features include:

  • A silicon-oxygen bond (1.63 Å) connecting the silyl group to the ethoxy chain.

  • A strained epoxide ring with a bond angle of ~60° at the oxygen atom, contributing to its high reactivity .

  • Rotatable bonds in the ethoxy chain (C-O and C-C), enabling conformational flexibility .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₂O₂Si
Molecular Weight202.37 g/mol
Rotatable Bond Count5
Topological Polar Surface Area21.8 Ų

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a nucleophilic substitution reaction between tert-butyldimethylsilyl chloride (TBSCl) and (R)-glycidol under anhydrous conditions. The reaction proceeds as follows:

TBSCl+(R)-GlycidolBase(R)-TBS-glycidyl ether+HCl\text{TBSCl} + \text{(R)-Glycidol} \xrightarrow{\text{Base}} \text{(R)-TBS-glycidyl ether} + \text{HCl}

Key considerations include:

  • Use of Schlenk techniques to exclude moisture, preventing hydrolysis of the silyl ether.

  • Catalytic bases like imidazole to scavenge HCl and drive the reaction to completion.

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate). Purity is confirmed by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Retention time alignment with standards.

  • Nuclear Magnetic Resonance (NMR): Distinct signals for tert-butyl (δ 0.9 ppm, singlet), epoxide protons (δ 3.1–3.4 ppm), and ethoxy chain (δ 1.6–1.8 ppm).

Reactivity and Functional Applications

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon, enabling:

  • Acid-Catalyzed Hydrolysis: Forms vicinal diols, useful in polyol synthesis.

  • Aminolysis: Reaction with amines yields β-amino alcohols, precursors to pharmaceuticals.

Table 2: Comparative Reactivity of Epoxide Derivatives

SubstrateReaction Rate (k, M⁻¹s⁻¹)Product Application
(R)-TBS-glycidyl ether0.45Chiral ligands
Unprotected glycidol1.20Polymer crosslinkers

Silicon-Based Protecting Groups

The TBS group serves as a temporary protective moiety for alcohols in multi-step syntheses. Advantages include:

  • Stability under acidic and basic conditions.

  • Selective deprotection using tetra-n-butylammonium fluoride (TBAF) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in THF, dichloromethane, and ethers; insoluble in water .

  • Thermal Stability: Decomposes above 200°C, releasing silicon oxides and hydrocarbons .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Strong absorption at 1250 cm⁻¹ (Si-C), 910 cm⁻¹ (epoxide ring).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calcd. for C₁₀H₂₂O₂Si: 202.1389; found: 202.1389 .

Industrial and Research Applications

Asymmetric Catalysis

The compound’s chiral epoxide is employed in synthesizing enantiopure β-blockers (e.g., propranolol) and antiviral agents. For example:

(R)-TBS-glycidyl etherNH₃(R)-Atenolol precursor\text{(R)-TBS-glycidyl ether} \xrightarrow{\text{NH₃}} \text{(R)-Atenolol precursor}

Polymer Chemistry

As a crosslinker in epoxy resins, it enhances thermal stability and mechanical strength in composites.

Future Directions

Recent patents highlight its potential in metal-organic frameworks (MOFs) for gas storage . Further studies should explore its utility in flow chemistry and continuous manufacturing.

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